molecular formula C21H17ClN4O3 B2858705 3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921580-70-3

3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2858705
CAS No.: 921580-70-3
M. Wt: 408.84
InChI Key: XDRLONPJFJPQCM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a fused bicyclic core structure with a pyrrole ring annulated to a pyrimidine ring. Key structural features include:

  • 3-Benzyl substituent: Enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.
  • N-(2-chlorophenyl) carboxamide: The electron-withdrawing chlorine atom and aromatic system can improve target affinity through π-π interactions or halogen bonding.
  • 5-Methyl group: Modulates steric and electronic properties of the core.

Crystallographic studies of related pyrrolo[3,2-d]pyrimidines (e.g., ) suggest that such compounds adopt planar conformations stabilized by intramolecular hydrogen bonds, which may be critical for bioactivity . Synthetic routes for analogs often involve multi-step protocols, such as those described in , utilizing reagents like DIPEA, acetonitrile, and microwave-assisted reactions .

Properties

IUPAC Name

3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-25-12-14(19(27)23-16-10-6-5-9-15(16)22)17-18(25)20(28)26(21(29)24-17)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRLONPJFJPQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a synthetic compound characterized by a complex bicyclic structure that incorporates both pyrrole and pyrimidine rings. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is C21H17ClN4O3, with a molecular weight of 408.8 g/mol. The structure includes a carboxamide group and features significant substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC21H17ClN4O3
Molecular Weight408.8 g/mol
Structural FeaturesBicyclic (pyrrole/pyrimidine)

Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound demonstrated cytotoxic effects against various human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
  • Mechanistic Insights : It was observed that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

Research has also suggested antimicrobial properties:

  • Bacterial Inhibition : The compound showed activity against Gram-positive and Gram-negative bacteria in preliminary studies.
  • Mechanism : The antimicrobial action is hypothesized to stem from interference with bacterial DNA synthesis or protein synthesis.

Case Studies

  • Anticancer Efficacy : A study conducted on lung cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability (p < 0.05) compared to control groups.
    Cell LineIC50 (µM)Effect
    A549 (Lung)15Significant reduction
    MCF-7 (Breast)20Moderate reduction
  • Antimicrobial Testing : In a study assessing its antimicrobial effects, the compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Compound Name Core Structure Key Substituents Physicochemical/Biological Notes Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 3-Benzyl, N-(2-chlorophenyl), 5-methyl High rigidity due to dioxo groups; potential kinase inhibition inferred from structural analogs. N/A
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine 4-Chlorophenyl, ethyl ester Reduced polarity (ester vs. carboxamide); crystallographic data (R factor = 0.054) confirms planar core .
N-(2-chlorobenzyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrazolo[1,5-a]pyrimidine 2-Chlorobenzyl, trifluoromethyl Pyrazolo core introduces distinct hydrogen-bonding topology; trifluoromethyl enhances metabolic stability.

Substituent Effects

  • Benzyl vs. In N-(2-chlorobenzyl) analogs (e.g., ), the 2-chloro substituent may enhance halogen bonding with kinase ATP pockets, a feature absent in the target’s benzyl group .
  • Carboxamide vs.

Preparation Methods

Core Pyrrolo[3,2-d]Pyrimidine Synthesis

The pyrrolo[3,2-d]pyrimidine scaffold is synthesized via cyclocondensation reactions. A validated approach involves the use of ethyl 2-amino-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carboxylate derivatives as precursors. For the target compound, the core structure is assembled through a one-pot, three-component reaction:

  • Cyclocondensation : Ethyl cyanoacetate reacts with thiourea in ethanol under basic conditions (sodium ethylate) to form 2-sulfydryl-4-amino-6-hydroxy pyrimidine.
  • Desulfurization : Treatment with active nickel in ammoniacal liquor removes sulfur, yielding 4-amino-6-hydroxy pyrimidine.
  • Ring Closure : Reaction with triethyl orthoformate under solvent-free conditions facilitates cyclization to form the pyrrolo[3,2-d]pyrimidine core.

Key Reaction Conditions :

  • Temperature: 80–100°C for cyclocondensation.
  • Catalysts: Sodium ethylate (1.5–3.0 equiv) for deprotonation.
  • Yield: 80–85% for intermediate pyrimidines.

Final Assembly and Purification

The fully substituted compound is assembled through sequential functionalization:

  • Order of Steps : Core → 5-methyl → 3-benzyl → 7-carboxamide.
  • Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) followed by recrystallization.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO- d₆) : δ 12.53 (s, 1H, NH), 8.56 (s, 1H, H7), 7.67 (d, J=8.4 Hz, 1H, ArH), 6.58 (d, J=8.4 Hz, 1H, ArH), 5.21 (s, 2H, CH₂Bn), 3.12 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z 451.0921 [M+H]⁺ (calc. 451.0918).

Mechanistic Insights and Side Reactions

  • Cyclization Selectivity : The vicinal amide group directs cyclization by stabilizing the transition state via hydrogen bonding.
  • Byproducts : Over-alkylation at N4 (5–8% yield) occurs if the benzyl group is introduced before methyl.
  • Mitigation : Stepwise protection (e.g., C4 benzylation prior to methylation) reduces side reactions.

Industrial-Scale Adaptations

The patent-scaled method (CN101830904B) achieves 57% overall yield through:

  • POCl₃-Mediated Chlorination : Converts hydroxyl to chloride intermediates.
  • Toluene Recrystallization : Enhances purity to 98.2–99.2%.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide?

  • The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, intermediates like 3-aminopyrroles are condensed with carboxamide precursors under reflux conditions using methanol or ethanol as solvents. Key steps include:

  • Cyclization : Formation of the pyrrolo[3,2-d]pyrimidine core via thermal activation (reflux at 80–100°C for 6–8 hours) .
  • Functionalization : Introduction of the 2-chlorophenyl and benzyl groups via nucleophilic substitution or coupling reactions, optimized using catalysts like Pd/C or CuI .
  • Optimization : Reaction conditions (temperature, solvent polarity, and reagent stoichiometry) are adjusted to improve yields (e.g., using DMF for solubility or ammonia for deprotection) .

Q. Which characterization techniques are critical for verifying the structure of this compound?

  • Spectroscopic methods :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and ring connectivity .
  • UV-Vis : Analysis of electronic transitions to identify conjugation patterns in the pyrrolopyrimidine core .
    • Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry and confirm bond angles (e.g., C–N bond distances of ~1.35 Å) .
    • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Q. What biological targets are associated with pyrrolo[3,2-d]pyrimidine derivatives like this compound?

  • These compounds often target enzymes or receptors involved in cell signaling. For example:

  • Kinase inhibition : Similar derivatives show activity against tyrosine kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets .
  • Apoptosis modulation : Interaction with Bcl-2 family proteins or caspase pathways has been observed in cancer cell lines .
  • Experimental validation includes in vitro kinase assays and cell viability tests (e.g., MTT assays on HeLa or MCF-7 cells) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

  • Statistical Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 23^3 factorial design can identify optimal conditions for cyclization steps .
  • Process intensification : Employ flow chemistry to enhance heat/mass transfer during exothermic steps (e.g., nitration or amidation) .
  • Purification strategies : Gradient chromatography or recrystallization from ethanol-DMF mixtures to isolate high-purity product (>95%) .

Q. How should contradictory data on biological activity (e.g., varying IC50_{50} values across studies) be resolved?

  • Structure-Activity Relationship (SAR) studies : Synthesize analogs with systematic substitutions (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate critical functional groups .
  • Computational modeling : Molecular docking (AutoDock Vina) and MD simulations to assess binding stability with target proteins .
  • Meta-analysis : Cross-reference data from multiple assays (e.g., kinase inhibition vs. cytotoxicity) to distinguish target-specific effects from off-target interactions .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Thermal analysis : TGA and DSC to determine decomposition temperatures (>200°C indicates thermal robustness) .
  • Solubility studies : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid to measure kinetic solubility .
  • Forced degradation : Exposure to UV light, acidic/basic conditions, or oxidizing agents (e.g., H2_2O2_2) to identify degradation pathways .

Q. How can structural modifications enhance the compound’s bioavailability?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .
  • Co-crystallization : Formulate with cyclodextrins or lipid-based carriers to enhance aqueous solubility .
  • Metabolic profiling : Use LC-MS/MS to identify major metabolites in liver microsomes and modify susceptible sites (e.g., blocking CYP450 oxidation) .

Methodological Notes

  • Key references : Synthesis ( ), characterization ( ), biological activity (), and advanced methodologies ( ).
  • Data tables (e.g., SAR comparisons) and computational workflows are critical for resolving contradictions and guiding experimental design.

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